5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Description
Molecular Formula: C₂₅H₂₀FN₅O₂
Molecular Weight: 441.46 g/mol
Structural Features:
- Core Structure: A 1,3-oxazole ring substituted at the 4-position with a carbonitrile group.
- Piperazine Modification: The piperazine moiety at the 5-position of the oxazole is functionalized with a 4-fluorobenzoyl group.
This compound belongs to a class of heterocyclic molecules designed for diverse pharmacological applications, leveraging the oxazole core’s stability and the piperazine group’s ability to modulate solubility and receptor interactions. The 4-fluorobenzoyl group enhances metabolic stability, while the styryl moiety may influence binding affinity in target proteins .
Properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-19-9-7-18(8-10-19)22(29)27-12-14-28(15-13-27)23-20(16-25)26-21(30-23)11-6-17-4-2-1-3-5-17/h1-11H,12-15H2/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZRQORGSMFLE-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluorobenzoyl chloride with piperazine under controlled conditions.
Oxazole Ring Formation: The oxazole ring is formed by cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the piperazine intermediate with the oxazole intermediate under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for treating hyperpigmentation disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives within the 1,3-oxazole-4-carbonitrile family. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis :
Substituent Position Effects :
- Fluorine at the para position (4-fluorobenzoyl) optimizes electronic effects and steric compatibility compared to ortho (2-fluorobenzoyl) derivatives .
- Styryl groups (e.g., phenylethenyl) enhance π-stacking interactions, which are critical for binding to aromatic residues in enzyme active sites .
Chlorinated analogs (e.g., ) show higher molecular weights and altered electronic profiles, which may favor specific target interactions but reduce solubility .
Synthetic Accessibility :
- Derivatives with methylbenzoyl groups (e.g., ) are synthetically tractable via one-pot multicomponent reactions, though yields vary with substituent complexity .
Biological Activity
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 432.45 g/mol. The presence of the piperazine ring, oxazole moiety, and fluorobenzoyl group are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H21FN4O3 |
| Molecular Weight | 432.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor of certain tyrosinase enzymes, which play a critical role in melanin production. This inhibition can lead to reduced pigmentation in various cell types, making it a candidate for skin-related therapies.
Inhibition Studies
In recent studies, derivatives of the compound demonstrated significant inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), with some compounds exhibiting IC50 values as low as 0.18 μM, indicating potent activity compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .
Antimicrobial and Anticancer Properties
The compound has been evaluated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that the compound exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through modulation of signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Tyrosinase Inhibition : A study demonstrated that the compound effectively inhibited tyrosinase activity in a dose-dependent manner, which is crucial for developing treatments for hyperpigmentation disorders .
- Cytotoxicity Evaluation : The cytotoxic effects were assessed using various cancer cell lines, revealing that while some derivatives were cytotoxic at higher concentrations, they also showed selectivity towards cancer cells over normal cells.
- Mechanistic Insights : Docking studies have provided insights into the binding modes of the compound with target enzymes, suggesting that structural modifications could enhance its inhibitory potency .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 4-(4-fluorobenzyl)piperazine derivatives and other oxazole-based compounds, this compound exhibits unique biological profiles due to its specific functional groups and structural arrangement.
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| 4-(4-fluorobenzyl)piperazine | Piperazine ring | Moderate tyrosinase inhibition |
| 2-aryl-5-(4-piperazin-1-yl)oxazoles | Similar oxazole structure | Variable anticancer properties |
| 5-(4-bromophenyl)piperazine | Bromine substitution | Lower antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
